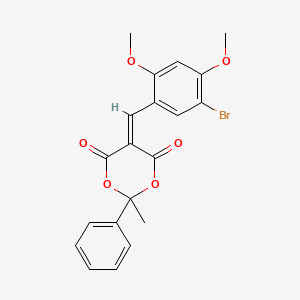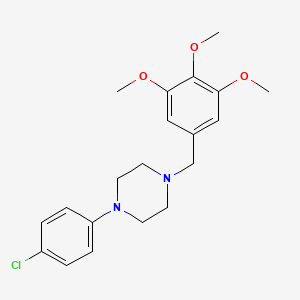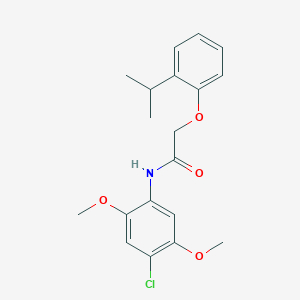
5-(5-bromo-2,4-dimethoxybenzylidene)-2-methyl-2-phenyl-1,3-dioxane-4,6-dione
Übersicht
Beschreibung
5-(5-bromo-2,4-dimethoxybenzylidene)-2-methyl-2-phenyl-1,3-dioxane-4,6-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as BMDP or Bromadol.
Wirkmechanismus
BMDP acts on the central nervous system by binding to mu-opioid receptors, which are responsible for the regulation of pain. It also acts as a serotonin-norepinephrine reuptake inhibitor, which can enhance the effects of pain relief. BMDP has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
BMDP has been shown to produce potent analgesic effects in animal models, with a duration of action of up to 8 hours. It has also been found to have antitumor activity in various cancer cell lines, with a dose-dependent effect. BMDP has been shown to have a low potential for dependence and addiction, making it a promising alternative to other opioids.
Vorteile Und Einschränkungen Für Laborexperimente
BMDP has several advantages for use in lab experiments, including its potent analgesic effects, low potential for dependence and addiction, and antitumor activity. However, it also has limitations, including the need for careful dosing to avoid toxicity and the potential for adverse effects on the respiratory system.
Zukünftige Richtungen
There are several future directions for the study of BMDP. One area of interest is the development of novel analogs with improved pharmacological properties. Additionally, further research is needed to better understand the mechanism of action of BMDP and its potential applications in the treatment of chronic pain and cancer. Finally, studies are needed to evaluate the safety and efficacy of BMDP in human clinical trials.
Wissenschaftliche Forschungsanwendungen
BMDP has been studied extensively for its potential applications in the field of medicine. It has been shown to have potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, BMDP has been found to have antitumor activity, making it a potential treatment option for various types of cancer.
Eigenschaften
IUPAC Name |
5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-20(13-7-5-4-6-8-13)26-18(22)14(19(23)27-20)9-12-10-15(21)17(25-3)11-16(12)24-2/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRVYZYTSJZDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=C(C=C2OC)OC)Br)C(=O)O1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-furylmethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3558072.png)
![3-{[7-(3-chloro-2-buten-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B3558084.png)
![4-{[5-benzyl-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B3558088.png)
![2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3558093.png)
![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B3558107.png)
![N-(2-{[(3-bromophenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3558113.png)


![ethyl 5-acetyl-2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3558125.png)
![2-({4-ethyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-fluorophenyl)ethanone](/img/structure/B3558134.png)
![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B3558141.png)
![3-methyl-N-[2-methyl-4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3558159.png)
![3-ethoxy-N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3558169.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3558171.png)